molecular formula C11H17N3O2 B3717246 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol

5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol

Cat. No.: B3717246
M. Wt: 223.27 g/mol
InChI Key: VMLIAWOVWDCAFH-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol ( 774561-33-0) is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H17N3O2 and a molecular weight of 223.27 g/mol, this compound features a central pyrimidine scaffold substituted with a morpholine ring, a structure frequently identified as a privileged pharmacophore in bioactive molecules . The morpholino-pyrimidine core is a common structural motif found in compounds investigated for a range of therapeutic applications, particularly in oncology . Pyrimidine derivatives bearing morpholine substituents are frequently explored as key intermediates in the synthesis of potential kinase inhibitors and other targeted therapeutic agents . Furthermore, similar structural motifs are actively investigated for their antimicrobial properties, including potential activity against bacterial pathogens . Researchers utilize this compound as a valuable building block for the development of novel semisynthetic derivatives, a strategy that has proven successful in creating molecules with enhanced efficacy and improved pharmacological profiles . The presence of the morpholine group can influence crucial drug-like properties, including solubility and metabolic stability. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handle with care in a appropriately controlled laboratory environment.

Properties

IUPAC Name

5-ethyl-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-9-8(2)12-11(13-10(9)15)14-4-6-16-7-5-14/h3-7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLIAWOVWDCAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with morpholine.

    Hydroxylation: The hydroxyl group at the 4th position can be introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Commonly used solvents include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts such as palladium on carbon (Pd/C) may be employed for specific steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.

    Substitution: The morpholine ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products:

    Oxidation: Formation of 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-one.

    Reduction: Formation of 5-Ethyl-6-methyl-2-morpholinodihydropyrimidin-4-ol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Medicine: Due to its potential anti-inflammatory properties, this compound is being investigated for its therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By blocking the activity of COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent differences are outlined below:

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Core Structure
5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol Morpholine Ethyl Methyl Pyrimidin-4-ol
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol Pyridin-2-yl 2-Hydroxyethyl Methyl Pyrimidin-4-ol
Compounds 3a–d () Furochromenylideneamino Variable Variable Pyrimidin-4-one
EP 4 374 877 A2 Derivatives () Morpholine-ethyloxy Trifluoromethylphenyl Cyano/Methyl Pyridazine-carboxamide

Key Observations :

  • The ethyl group at position 5 offers moderate lipophilicity compared to the polar 2-hydroxyethyl group in ’s compound, which may reduce cellular permeability but enhance water solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound C₁₁H₁₇N₃O₂ 223.27 1.2–1.8 ~10–20 (aqueous)
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol C₁₂H₁₃N₃O₂ 231.25 0.8–1.4 ~20–30 (aqueous)
Compounds 3a–d () Variable 350–450 2.5–3.5 <5 (aqueous)

Key Observations :

  • The morpholine-containing target compound likely exhibits higher solubility than ’s lipophilic furochromenylideneamino derivatives .

Key Observations :

  • ’s pyrimidinones with bulkier substituents (e.g., furochromenylideneamino) show moderate bioactivity, hinting that the target’s smaller ethyl/methyl groups might enhance target binding .

Biological Activity

5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique molecular structure that includes an ethyl group at the 5th position, a methyl group at the 6th position, and a morpholine ring attached to the 2nd position of the pyrimidine ring. The hydroxyl group is located at the 4th position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. By blocking COX activity, this compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.

Therapeutic Applications

Due to its anti-inflammatory properties, this compound is being investigated for potential therapeutic applications in treating conditions such as:

  • Arthritis : The compound may alleviate symptoms associated with joint inflammation.
  • Inflammatory Bowel Disease : It shows promise in managing gastrointestinal inflammation.

Structure–Activity Relationship (SAR)

Research on the structure–activity relationship (SAR) of similar pyrimidine derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example, substituents at the 2nd and 6th positions of the pyrimidine ring have been shown to influence enzyme inhibition potency. In particular, compounds with optimized substituents demonstrated increased efficacy against specific targets .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundEthyl and methyl groups; morpholine ringAnti-inflammatory; COX inhibitor
6-Methyl-2-morpholinopyrimidin-4-olLacks ethyl groupReduced anti-inflammatory activity
5-Ethyl-2-morpholinopyrimidin-4-olLacks methyl groupLower potency compared to target compound
5-Ethyl-6-methyl-2-piperidinopyrimidin-4-olPiperidine instead of morpholineAltered binding properties

Case Studies

  • Anti-inflammatory Effects : A study evaluated the efficacy of this compound in a murine model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrated that this compound effectively inhibited the production of TNF-alpha and IL-6 in activated macrophages, further supporting its role as an anti-inflammatory agent .
  • Cancer Research : Preliminary investigations into its effects on cancer cell lines have indicated that it may also possess anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation.

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization and functional group introduction. A plausible route includes:

  • Step 1: Prepare a pyrimidine core via cyclization of substituted ketones with urea/thiourea under basic conditions (e.g., NaOH in ethanol) .
  • Step 2: Introduce morpholine via nucleophilic substitution or Mannich-type reactions. For example, refluxing intermediates with morpholine and formaldehyde in ethanol for 10 hours can incorporate the morpholine moiety .
  • Optimization: Vary solvent polarity (e.g., ethanol vs. DMF), adjust stoichiometry of morpholine, and monitor reaction progress via TLC/HPLC. Yield improvements (≈70–85%) are achievable by controlled addition of formaldehyde to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Compare retention times against known standards .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl, methyl, morpholine). Key signals include δ ~1.2 ppm (triplet, -CH2CH3) and δ ~3.7 ppm (morpholine protons) .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 263.2) .
  • Purity Threshold: Aim for ≥95% purity (via HPLC) for biological assays to minimize interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation conditions (pH 7.4, 37°C). Variability in solvent (DMSO concentration ≤0.1%) impacts results .
  • Structural Validation: Reconfirm batch purity and stereochemistry, as impurities or racemic mixtures may skew activity .
  • Substituent Analysis: Compare analogs (e.g., ethyl vs. methyl substitutions) to isolate contributions of specific groups to activity .

Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Studies: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). Use Lineweaver-Burk plots for analysis .
  • Molecular Docking: Model the compound into enzyme active sites (e.g., Plasmodium dihydrofolate reductase) using software like AutoDock Vina. Prioritize hydrogen bonding with morpholine oxygen and hydrophobic interactions with ethyl/methyl groups .
  • Mutagenesis: Engineer enzyme mutants (e.g., Ala substitutions at predicted binding residues) to validate docking predictions .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

  • QSAR Models: Train models using datasets of pyrimidine analogs with reported IC50 values. Focus on descriptors like logP (lipophilicity) and topological polar surface area (TPSA) .
  • Dynamics Simulations: Run MD simulations (e.g., 100 ns in GROMACS) to assess binding stability. Derivatives with prolonged residence time in the target pocket are prioritized .
  • Toxicity Prediction: Use ADMET tools (e.g., SwissADME) to filter candidates with unfavorable profiles (e.g., CYP450 inhibition) .

Q. What are the critical considerations when comparing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 3–10) at 40°C for 48 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of morpholine ring) .
  • Temperature Sensitivity: Store lyophilized samples at -20°C to prevent dimerization. Conduct DSC to determine melting points and assess thermal decomposition .
  • Light Exposure: Test photostability under UV light (ICH Q1B guidelines). Use amber vials if degradation exceeds 5% over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol

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